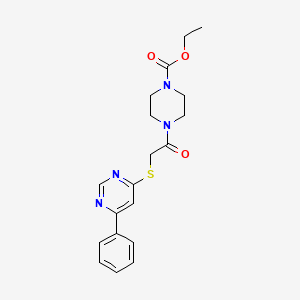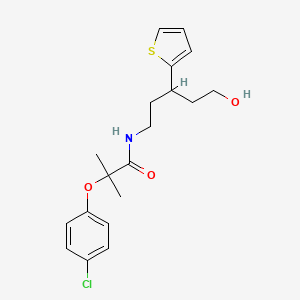![molecular formula C21H21ClN4O3S B2502720 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215645-45-6](/img/structure/B2502720.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a dioxolo-benzo-thiazolyl group, a cyano group, and a dimethylamino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The dioxolo-benzo-thiazolyl group, for example, is a fused ring system containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But generally, the cyano group could undergo reactions like reduction, and the dimethylamino group could participate in quaternization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the cyano and dimethylamino groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anti-seizure Agents
Compounds with a [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl structure have been synthesized and evaluated as potential anti-seizure agents . These compounds have shown significant anticonvulsant activity with good toxicity profiles .
Antitumor Agents
Some compounds with a similar structure have shown potential as antitumor agents . For example, compound C27, which contains a similar structure, was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .
Antioxidant Agents
Thiazole ring compounds, which are part of the structure of the compound , have been found to have antioxidant properties . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Agents
Thiazole ring compounds have also been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Antimicrobial Agents
Thiazole ring compounds have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the treatment of microbial infections.
Antiviral Agents
Thiazole ring compounds have been found to have antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections.
Diuretic Agents
Thiazole ring compounds have been found to have diuretic properties . This suggests that the compound could potentially be used in the treatment of conditions that require increased urine production.
Neuroprotective Agents
Thiazole ring compounds have been found to have neuroprotective properties . This suggests that the compound could potentially be used in the treatment of neurological disorders.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXXUYSGDIPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)




![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)


![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)



![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)